![molecular formula C8H13F2NO B2535037 N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine CAS No. 1955564-24-5](/img/structure/B2535037.png)
N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine” is a chemical compound with the CAS Number: 1955564-24-5 . It has a molecular weight of 177.19 . The IUPAC name for this compound is 1,1-difluoro-4-(1-nitrosoethyl)cyclohexane .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H13F2NO/c1-6(11-12)7-2-4-8(9,10)5-3-7/h6-7H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Exposure Assessment and Health Implications
Human Exposure to Phthalates
Studies on human exposure to phthalates, such as DEHP, have revealed the presence of phthalate metabolites in various populations, including neonates in neonatal intensive care units (NICUs), indicating significant exposure to these chemicals through medical devices made from polyvinyl chloride (PVC). The metabolites, including mono-(2-ethylhexyl) phthalate (MEHP), have been detected in urine, suggesting that these compounds can leach from PVC medical devices and potentially cause health effects (Calafat et al., 2004; Green et al., 2005).
Biomonitoring of Firefighters
Firefighters' exposure to polycyclic aromatic hydrocarbons (PAHs) has been assessed by measuring urinary monohydroxyl metabolites (OH-PAHs). The study highlights the potential for occupational exposure to PAHs and underscores the need for effective protective measures and monitoring of exposed individuals (Oliveira et al., 2016).
Prenatal Exposure to Phthalates and Pregnancy Duration
A study examining the prenatal exposure to DEHP and its association with the duration of pregnancy found detectable levels of DEHP and its metabolite MEHP in cord blood. The findings suggest an association between phthalate exposure and shorter pregnancy duration, raising concerns about the potential health implications of prenatal exposure to such chemicals (Latini et al., 2003).
Environmental Exposure to Plasticizers
Research on the environmental exposure to alternative plasticizers, such as 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), and the detection of its metabolites in human urine provides insight into the widespread use and potential human exposure to non-phthalate plasticizers. Such studies contribute to understanding the exposure pathways and potential health risks associated with various plasticizers, including those structurally related to N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine (Silva et al., 2013).
Safety and Hazards
properties
IUPAC Name |
(NE)-N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO/c1-6(11-12)7-2-4-8(9,10)5-3-7/h7,12H,2-5H2,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLGJKDFPSTNGV-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

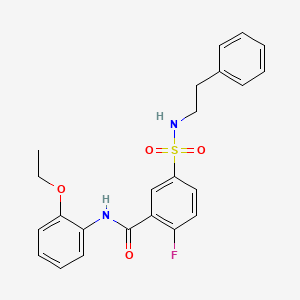

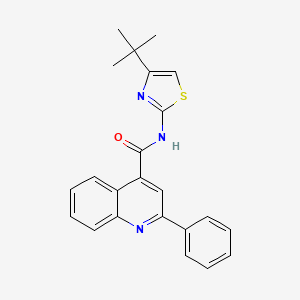


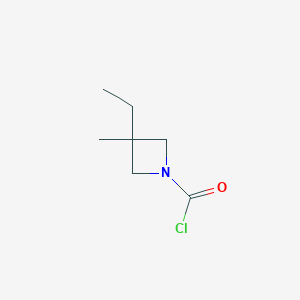
![2-[3-(4-chlorophenyl)sulfonyl-6-ethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2534965.png)
![N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2534968.png)
![N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide](/img/structure/B2534970.png)

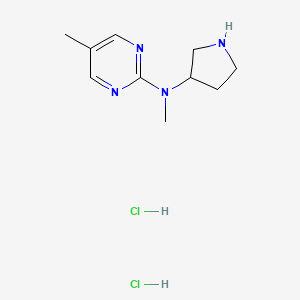
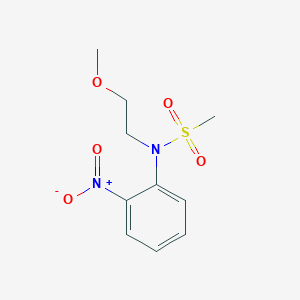
![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B2534976.png)
![2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine](/img/structure/B2534977.png)